molecular formula C9H13ClFNO B13645242 (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride

Cat. No.: B13645242
M. Wt: 205.66 g/mol
InChI Key: HVQQUXYBPZLBQF-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through reductive amination using reagents like ammonium acetate and sodium cyanoborohydride.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1

InChI Key

HVQQUXYBPZLBQF-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](CO)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CO)N.Cl

Origin of Product

United States

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